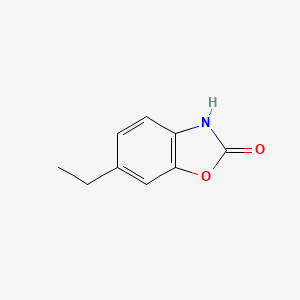

2(3H)-Benzoxazolone, 6-ethyl-

Description

Historical Context and Evolution of Benzoxazolone Research

Research into benzoxazolone and its derivatives has a rich history, with early studies focusing on their fundamental chemical properties and reactivity. Over the years, the scope of investigation has expanded dramatically, driven by the discovery of their diverse pharmacological activities. jmchemsci.commdpi.com Initial explorations paved the way for more complex synthetic modifications and a deeper understanding of the structure-activity relationships within this class of compounds. The evolution of analytical techniques has further enabled detailed characterization of these molecules, facilitating their development as potential therapeutic agents.

Significance of the 2(3H)-Benzoxazolone Template as a Privileged Scaffold in Chemical Biology

The 2(3H)-benzoxazolone nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. This term is used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad range of biological activities. jmchemsci.com The benzoxazolone structure is known to be a bioisostere for other important functional groups, which contributes to its ability to interact with various enzymes and receptors. jmchemsci.com This versatility has led to the development of benzoxazolone derivatives with a wide spectrum of reported biological effects, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties. jmchemsci.commdpi.com

Scope and Research Objectives for 6-ethyl-2(3H)-Benzoxazolone Research

This article focuses specifically on the chemical compound 2(3H)-Benzoxazolone, 6-ethyl- . The primary objective is to provide a detailed overview of the available scientific information pertaining exclusively to this molecule. The scope is strictly limited to its synthesis, characterization, and any documented biological or pharmacological profiles. It is important to note that while the broader benzoxazolone class is well-studied, specific research on the 6-ethyl derivative is limited. Therefore, this article will also highlight the gaps in the current scientific literature regarding this particular compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

93771-18-7 |

|---|---|

Molecular Formula |

C9H9NO2 |

Molecular Weight |

163.17 g/mol |

IUPAC Name |

6-ethyl-3H-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C9H9NO2/c1-2-6-3-4-7-8(5-6)12-9(11)10-7/h3-5H,2H2,1H3,(H,10,11) |

InChI Key |

BQIHAYHNMVVRAN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(=O)O2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 3h Benzoxazolone, 6 Ethyl and Analogues

Strategic Approaches to 2(3H)-Benzoxazolone Core Synthesis

The synthesis of the 2(3H)-benzoxazolone ring system is a cornerstone for accessing its diverse derivatives. Modern organic synthesis has driven the development of numerous strategies, moving from classical methods to more sophisticated and efficient catalytic processes.

The primary approach to the benzoxazolone core involves the cyclization of an o-aminophenol precursor with a suitable carbonyl source. Research has focused on developing mild and efficient reagents and catalysts for this transformation.

One effective method involves the reaction of o-aminophenols with a stable, solid carbonyl source like 2-phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one. This reagent facilitates the one-pot synthesis of 2(3H)-benzoxazolones under neutral or acidic conditions, providing the heterocyclic products in very good yields. organic-chemistry.org Another approach utilizes the treatment of N-alkyl-N-arylhydroxylamines with trichloroacetyl chloride and triethylamine, which affords 3-alkylbenzoxazolones in good yields at ambient temperatures. organic-chemistry.org This method is noted for its mildness, broad scope, and tolerance of sensitive functional groups. organic-chemistry.org

Catalytic methods have also been extensively explored. For instance, the intramolecular cyclization of o-bromoaryl derivatives can be catalyzed by copper(II) oxide nanoparticles in DMSO, offering a ligand-free synthesis. organic-chemistry.org More complex, multi-component reactions under palladium catalysis can also yield the related oxazoline (B21484) and benzoxazole (B165842) structures. organic-chemistry.org A sequential one-pot procedure involving an initial aminocarbonylation of aryl bromides with 2-aminophenols, followed by an acid-mediated ring closure, has proven effective for generating 2-substituted benzoxazoles. organic-chemistry.org

A summary of various catalytic systems for related benzoxazole synthesis is presented below, highlighting the diversity of modern cyclization approaches.

| Catalyst System | Reactants | Product Type | Key Features |

| Samarium triflate | o-amino(thio)phenols, aldehydes | Benzoxazoles/Benzothiazoles | Reusable catalyst, aqueous medium. organic-chemistry.org |

| Brønsted acid / CuI | 2-aminophenols, β-diketones | 2-substituted benzoxazoles | Tolerates various substituents on the aminophenol. organic-chemistry.org |

| ZrCl₄ or TfOH | Aldehydes/ketones, TMSN₃ | Benzoxazoles | In situ generation of azido (B1232118) complexes followed by nitrogen extrusion. organic-chemistry.org |

| N-heterocyclic carbene (NHC) | 2-aminophenols, aromatic aldehydes | 2-arylbenzoxazoles | Mild conditions, broad functional group tolerance. organic-chemistry.org |

Adherence to green chemistry principles has become a significant goal in modern synthetic chemistry to minimize environmental impact. Several eco-friendly methods for benzoxazolone and related benzoxazole synthesis have been developed.

A notable green approach involves the condensation of 2-aminophenol (B121084) with various acids in ethanol, using ammonium (B1175870) chloride as a catalyst. This method is economically viable and proceeds with a simple experimental technique, short reaction times, and high yields under mild conditions. jetir.org Another strategy employs the use of water as a solvent, which is environmentally benign. An efficient one-step synthesis of benzoxazole-2-thiols has been achieved through the cyclization of 2-aminophenols with tetramethylthiuram disulfide (TMTD) in water, avoiding the need for metal catalysts or ligands. rsc.org

The use of recyclable catalysts and solvent-free conditions further exemplifies green synthetic strategies. For example, a magnetic nanoparticle-supported catalyst (LAIL@MNP) has been used for the synthesis of benzoxazoles from 2-aminophenols and aldehydes under solvent-free ultrasound irradiation. nih.gov This catalyst can be easily recovered using an external magnet and reused multiple times without a significant loss of activity. nih.gov Similarly, copper sulfate (B86663) in aqueous media has been shown to be an effective and inexpensive catalyst for the synthesis of benzoxazole-2-thiol derivatives under ultrasonic irradiation. orgchemres.org These methods highlight a shift towards more sustainable and efficient chemical manufacturing.

| Green Method | Catalyst | Solvent | Key Advantages |

| Simple Condensation | NH₄Cl | Ethanol | Mild conditions, high yield, simple technique. jetir.org |

| Cyclization | None (TMTD as reagent) | Water | Metal/ligand-free, excellent yield. rsc.org |

| Condensation/Cyclization | LAIL@MNP | Solvent-free (Ultrasound) | Recyclable magnetic catalyst, short reaction time. nih.gov |

| Reaction with Xanthate | Copper Sulfate | Water/Glycerol (Ultrasound) | Inexpensive catalyst, simple work-up, high yield. orgchemres.org |

Regioselective Functionalization at the 6-position: Focus on Ethyl Group Incorporation

Once the benzoxazolone core is synthesized, regioselective functionalization of the benzene (B151609) ring is necessary to install specific substituents like the ethyl group at the 6-position. This requires precise control over reactivity, as multiple C-H bonds are available for substitution.

Direct C-H functionalization is a powerful tool for introducing substituents onto aromatic rings without pre-functionalization. However, achieving regioselectivity can be challenging. For 6,5-fused heterocyclic systems like benzoxazolone, the reactivity of the five-membered ring often differs from the six-membered ring. mdpi.com

A common strategy to achieve 6-substitution is through electrophilic aromatic substitution, such as Friedel-Crafts reactions. A plausible tailored pathway for the synthesis of 6-ethyl-2(3H)-benzoxazolone would involve a two-step sequence:

Friedel-Crafts Acylation: Reaction of 2(3H)-benzoxazolone with acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) would introduce an acetyl group regioselectively at the 6-position, yielding 6-acetyl-2(3H)-benzoxazolone. The 6-position is generally favored due to the directing effects of the heterocyclic portion.

Reduction of the Carbonyl: The resulting ketone can then be reduced to an ethyl group. Standard reduction methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) would be effective.

Alternatively, palladium-catalyzed cross-coupling reactions offer another robust pathway. This would typically involve the synthesis of a 6-halo-2(3H)-benzoxazolone intermediate, which can then be coupled with an organometallic reagent like ethylboronic acid (Suzuki coupling) or diethylzinc (B1219324) (Negishi coupling) to install the ethyl group. Late-stage functionalization of halogenated benzoxazinones via Suzuki reactions has demonstrated high synthetic utility. semanticscholar.org

The introduction of an ethyl group at the 6-position of the 2(3H)-benzoxazolone aromatic ring does not create a chiral center. The C6-carbon is sp²-hybridized and part of a planar aromatic system, and the ethyl group itself is achiral. Therefore, stereochemical considerations are not relevant for this specific functionalization step. Chirality could be introduced, however, if subsequent derivatization occurs on the ethyl group itself or at other positions, such as the N-3 atom, using chiral reagents or auxiliaries.

Derivatization Strategies for Enhancing Molecular Complexity and Diversity

Further derivatization of 6-ethyl-2(3H)-benzoxazolone is a key strategy for exploring structure-activity relationships and developing new compounds. The benzoxazolone scaffold offers multiple sites for modification, primarily at the N-3 position and on the benzene ring. neu.edu.tr

Modifications at the nitrogen atom in the 3-position are of particular interest as this site readily undergoes various chemical transformations. neu.edu.trnih.gov One of the most common methods is the Mannich reaction , which introduces an aminomethyl group onto the nitrogen atom. By reacting 6-ethyl-2(3H)-benzoxazolone with formaldehyde (B43269) and a selected primary or secondary amine (such as a substituted piperazine), a diverse library of N-substituted derivatives can be generated. nih.govsemanticscholar.org

Another key strategy is N-alkylation or N-acylation . The N-H proton of the benzoxazolone is weakly acidic and can be deprotonated with a suitable base, followed by reaction with various electrophiles like alkyl halides or acyl chlorides. This allows for the introduction of a wide range of functional groups and side chains at the N-3 position, leading to compounds with enhanced molecular complexity. nih.gov For example, a series of ω-[2-oxo-3H-benzoxazol-3-yl]-N-phenylacetamide and propionamide (B166681) derivatives have been synthesized using this approach. nih.gov

The benzene ring offers additional handles for derivatization. For instance, if a 6-acyl-2(3H)-benzoxazolone intermediate is used, the ketone functionality can be a starting point for creating more complex structures like chalcones, as seen in the synthesis of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones. neu.edu.tr These strategies collectively allow for the systematic modification of the lead compound, enabling the exploration of chemical space to optimize desired properties.

N-Substitution Reactions and Their Synthetic Utility

The nitrogen atom at the 3-position of the benzoxazolone ring is a key site for synthetic modification. Its functionalization is crucial as the electronic properties of this atom can significantly influence the biological activity of the resulting derivatives. wjarr.com N-substitution reactions, such as alkylation and arylation, are fundamental strategies to introduce a wide variety of substituents, thereby modulating the compound's physicochemical properties and pharmacological profile. organic-chemistry.orgnih.gov

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom is commonly achieved by reacting the parent benzoxazolone with an alkyl halide in the presence of a base. mdpi.com A general method involves the treatment of N-alkyl-N-arylhydroxylamines with trichloroacetyl chloride and triethylamine, which affords 3-alkylbenzoxazolones in good yields at ambient temperatures. nih.govorganic-chemistry.org This method is noted for its mild conditions and tolerance of sensitive functional groups like esters, amides, and cyano groups. organic-chemistry.orgnih.gov Another approach starts from methyl 2-nitrobenzoates, which undergo partial nitro reduction and cyclization, followed by base-mediated alkylation to yield N-alkyl benzoxazol-3(1H)-ones. nih.gov

The synthetic utility of N-alkylation is demonstrated in the creation of compounds with a range of biological activities. For instance, series of N-substituted 2(3H)-benzoxazolone derivatives have been synthesized and evaluated for anticonvulsant, analgesic, and anti-inflammatory properties. nih.govtandfonline.com The Mannich reaction, a condensation reaction involving the transformation of the α-hydrogen on the nitrogen at position 3, is another powerful tool for N-functionalization, leading to the synthesis of new Mannich bases with potential cytotoxic and proapoptotic activities in cancer cell lines. wjarr.comnih.govneu.edu.tr

N-Arylation: The introduction of aryl groups at the N-3 position can also be achieved through various synthetic protocols. One notable method involves the reaction of 2-benzoxazolinone (B145934) with arynes, where N-arylation is found to be the dominant reaction pathway over O-arylation. nih.gov This selectivity provides a direct route to N-aryl 2-benzoxazolinones. These N-arylated derivatives are of significant interest in medicinal chemistry. For example, twenty omega-[2-oxo-3H-benzoxazol-3-yl]-N-phenylacetamide and propionamide derivatives were synthesized to evaluate their inhibitory effects on human leukocyte myeloperoxidase (MPO), an enzyme implicated in inflammatory tissue damage. nih.gov

The table below summarizes various N-substitution reactions on the benzoxazolone scaffold.

| Reaction Type | Reagents and Conditions | Product Type | Synthetic Utility/Application | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl halides, Base (e.g., K2CO3) | 3-Alkyl-2(3H)-benzoxazolones | Synthesis of anticonvulsant agents. | nih.govmdpi.com |

| N-Alkylation via Hydroxylamine | N-alkyl-N-arylhydroxylamines, Trichloroacetyl chloride, Triethylamine | 3-Alkylbenzoxazolones | Mild, regioselective method tolerant of sensitive functional groups. | organic-chemistry.orgnih.gov |

| Mannich Reaction | Formaldehyde, Secondary amine (e.g., Piperazine derivatives) | 3-(Aminomethyl)-2(3H)-benzoxazolones | Synthesis of cytotoxic and proapoptotic agents for cancer research. | wjarr.comnih.gov |

| N-Arylation | Arynes | 3-Aryl-2(3H)-benzoxazolones | Selective synthesis of N-aryl derivatives. | nih.gov |

| N-Acylation/Alkylation | ω-halo-N-phenylacetamides/propionamides | ω-[2-oxo-3H-benzoxazol-3-yl]-N-phenylacetamides/propionamides | Development of myeloperoxidase (MPO) inhibitors. | nih.gov |

Further Aromatic Ring Functionalizations (beyond 6-ethyl)

While the N-3 position is a primary site for modification, the benzene ring of the benzoxazolone scaffold offers additional opportunities for functionalization to fine-tune the molecule's properties. Electrophilic substitution reactions on the benzoxazolone ring, such as nitration, halogenation, and Friedel-Crafts acylation, typically occur at the 6-position due to the electronic nature of the heterocyclic ring. neu.edu.tr For a substrate like 6-ethyl-2(3H)-benzoxazolone, the existing ethyl group (an ortho-, para-director) and the heterocyclic portion guide further substitutions.

Nitration: The introduction of a nitro group onto the aromatic ring is a common transformation. wikipedia.org Aromatic nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the reactive nitronium ion (NO2+). youtube.com For the benzoxazolone ring system, nitration generally takes place at the 6-position. neu.edu.trresearchgate.net In a molecule already possessing a 6-ethyl group, the position of further nitration would be directed by the combined influence of the activating ethyl group and the deactivating effect of the heterocyclic amide. Studies on related systems, such as 3,5-dimethylbenzoxazolone, show that nitration can successfully introduce a nitro group at the 6-position. mdpi.com For 6-ethyl-2(3H)-benzoxazolone, nitration would likely occur at one of the remaining available positions on the ring, influenced by the directing effects of both the ethyl group and the benzoxazolone system.

Halogenation: Halogenation is another key electrophilic aromatic substitution reaction used to modify the benzoxazolone core. libretexts.org Direct bromination of 2(3H)-benzoxazolone using bromine in chloroform (B151607) has been shown to yield the 6-bromo derivative, highlighting the reactivity of this position. researchgate.net Mechanochemical methods using N-halosuccinimides have also been developed for the selective halogenation of aromatic C-H bonds. beilstein-journals.org For a 6-ethyl substituted benzoxazolone, halogenation would be directed to other positions on the aromatic ring, providing a route to poly-substituted analogues. These halogenated intermediates are valuable precursors for further synthetic transformations, such as cross-coupling reactions. beilstein-journals.org

Friedel-Crafts Acylation: Friedel-Crafts acylation of the benzoxazolone ring is a method to introduce acyl groups, and it is regioselective, consistently leading to 6-acyl derivatives. researchgate.net For example, 6-acyl-2(3H)-benzoxazolones can be prepared by reacting 2(3H)-benzoxazolone with carboxylic acids in the presence of polyphosphoric acid. tandfonline.com These 6-acyl derivatives serve as versatile intermediates for the synthesis of more complex molecules, such as chalcones with potential cytotoxic effects. researchgate.net

The table below details common functionalization reactions on the aromatic ring of the benzoxazolone scaffold.

| Reaction Type | Reagents and Conditions | Position of Substitution | Product/Intermediate | Reference |

|---|---|---|---|---|

| Nitration | HNO3, H2SO4 | Typically position 6; other positions possible if 6 is blocked. | Nitro-benzoxazolones | researchgate.netmdpi.comresearchgate.net |

| Halogenation (Bromination) | Br2, Chloroform | Position 6 | 6-Bromo-2(3H)-benzoxazolone | researchgate.net |

| Halogenation (Mechanochemical) | N-halosuccinimides, Ball mill | Various, depending on substrate and catalyst. | Halogenated azobenzenes (related structures) | beilstein-journals.org |

| Friedel-Crafts Acylation | Carboxylic acid, Polyphosphoric acid | Position 6 | 6-Acyl-2(3H)-benzoxazolones | tandfonline.comresearchgate.net |

Structure Activity Relationship Sar Studies for Understanding Biological Interactions of 2 3h Benzoxazolone, 6 Ethyl Derivatives

Systematic Modification of the 6-ethyl Substituent and its Influence on Molecular Recognition

The substituent at the 6-position of the benzoxazolone ring plays a critical role in modulating the pharmacological profile of the molecule. Modifications at this position can significantly alter the compound's affinity and selectivity for its biological targets.

The nature of the alkyl group at position 6 directly influences the biological activity. Studies on a series of 6-alkylbenzoxazolinones, synthesized by the reduction of the corresponding 6-acyl derivatives, have demonstrated that altering the alkyl substituent can shift the pharmacological profile. For instance, the reduction of a carbonyl group in a 6-acyl derivative to a 6-alkyl group was found to be accompanied by a decrease in analgesic activity and the emergence of psycholeptic properties. nih.gov

The activity of the nitro group in nucleophilic substitution reactions involving oligoethers and an alkaline agent decreased in the order of Me-NTZ > Et-NTZ > i-Pr-NTZ, depending on the type of alkyl substituent on the nitrotriazole ring. mdpi.com This suggests that both the electron-donating properties and the steric bulk of the alkyl group are key determinants of reactivity and, by extension, biological interactions. mdpi.com As the alkyl chain length and branching increase from methyl to ethyl and then to isopropyl, the steric hindrance increases, which can negatively impact the binding affinity to a target receptor. mdpi.com

In a series of benzothiazolone-based sigma (σ) receptor ligands, which are structurally related to benzoxazolones, placing a propionyl group at the sixth position slightly improved the affinity and selectivity for the σ1 subtype compared to its non-substituted counterpart. nih.gov This highlights that for certain targets, a specific alkyl chain length and functionality at position 6 can be beneficial for molecular recognition.

The electronic and steric properties of the substituent at position 6 are fundamental to the interaction with biological targets. In a study of 6-substituted analogs of SN79, a benzoxazolone derivative with high affinity for the sigma-2 (σ2) receptor, various substituents were explored to assess their impact on cytotoxicity and metabolic functions. nih.gov

Substitutions with groups like acetyl (COCH3), nitro (NO2), amino (NH2), or fluoro (F) at the 6-position resulted in high-affinity σ2 receptor ligands (Ki = 0.56-17.9 nM) that were not cytotoxic. nih.gov In contrast, a 6-isothiocyanate substituent produced ligands that were σ2 selective, bound irreversibly to the receptor, and induced cell death. nih.gov This demonstrates that the electronic nature of the 6-substituent is a critical determinant of the functional outcome of receptor binding, distinguishing between simple antagonism and induction of apoptosis. nih.gov

Research on 6-acylamino/sulfonamido benzoxazolone derivatives has shown that these compounds can inhibit the production of pro-inflammatory cytokines like IL-6. nih.gov The specific nature of the acylamino or sulfonamido group at position 6 influences the anti-inflammatory potency, indicating that both electronic and steric factors contribute to the interaction with the biological targets responsible for the inflammatory cascade. nih.gov

| Substituent at Position 6 | Effect on Biological Activity | Reference |

| Alkyl (general) | Decrease in analgesic activity, emergence of psycholeptic profile compared to acyl. | nih.gov |

| Acetyl, Nitro, Amino, Fluoro | High affinity for σ2 receptor, but not cytotoxic. | nih.gov |

| Isothiocyanate | σ2 selective, irreversible binding, induced cell death. | nih.gov |

| Propionyl (on benzothiazolone) | Slightly improved affinity and selectivity for σ1 receptor. | nih.gov |

| Acylamino/Sulfonamido | Anti-inflammatory activity via inhibition of IL-6 production. | nih.gov |

Exploration of N-Substituent Effects on Mechanistic Profiles

Substitution at the nitrogen atom (N-3 position) of the benzoxazolone ring is a common strategy to modulate the physicochemical properties and biological activity of these compounds. nih.govresearchgate.net N-substitution can influence conformational flexibility and ligand-receptor interactions, leading to derivatives with enhanced selectivity and potency. researchgate.netnih.gov

The introduction of substituents on the nitrogen atom can lead to the existence of different conformational isomers, or rotamers, due to restricted rotation around single bonds. Spectroscopic analysis of N-phenyl-2-(2-oxobenzoxazoline-3-yl)acetamide derivatives has shown that these compounds exist as a mixture of two distinct rotamers in solution. researchgate.net This conformational heterogeneity can be significant for biological activity, as only one conformer may fit optimally into the binding site of a receptor. The energy barrier to rotation and the relative stability of the different conformers are influenced by the steric and electronic nature of the N-substituent.

N-substitution is a critical factor in determining the drug-likeness and bioactivity of benzoxazolone derivatives. researchgate.net Studies comparing N-alkylation and N-arylation have found that N-alkylation is generally preferable. nih.govresearchgate.net For instance, in a series of benzoxazolone–estradiol hybrids, N-alkylated derivatives were predicted to have better drug-like properties than their N-arylated counterparts. nih.gov

In the development of differentiation agents for acute myeloid leukemia based on a 1,5-dihydrobenzo[e] researchgate.netnih.govoxazepin-2(3H)-one core (a related heterocyclic system), the steric bulk of the N-1 substituent was found to be crucial for biological activity. mdpi.com While non-substituted and small methyl-substituted analogs were inactive, increasing the size to an ethyl substituent partially restored activity. mdpi.com This indicates a specific spatial requirement within the binding pocket of the target protein that accommodates the N-substituent. mdpi.com N-substitution can lead to derivatives with high cancer-selectivity, and the most potent compounds often feature N-alkylation. researchgate.netresearchgate.net

| N-Substituent Type | Effect on Profile | Reference |

| N-alkyl | Generally preferable to N-aryl for drug-likeness and bioactivity. | nih.govresearchgate.net |

| N-aryl | Less favorable for drug-likeness compared to N-alkyl. | nih.gov |

| Increasing Steric Bulk (e.g., H < Methyl < Ethyl) | Can be essential for rescuing biological activity, suggesting specific steric requirements at the target. | mdpi.com |

| N-phenyl-acetamide | Leads to the presence of distinct rotamers (conformational isomers). | researchgate.net |

Modification of the Benzoxazolone Core and its Structural Activity Implications

Bioisosteric replacement is a key strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.comnih.gov This involves substituting an atom or a group of atoms with another that has broadly similar physicochemical or topological properties. cambridgemedchemconsulting.com Modifying the core benzoxazolone structure by replacing constituent atoms can have profound implications for its biological activity.

The benzoxazolone ring itself can be considered a bioisosteric surrogate for groups that are susceptible to enzymatic degradation, such as phenol (B47542) or pyrocatechol (B87986) moieties. researchgate.net This replacement can enhance metabolic stability and bioavailability. nih.gov

In SAR studies of σ2 receptor ligands based on the SN79 scaffold, the heterocyclic oxygen atom of the benzoxazolone core was replaced with other heteroatoms. nih.gov Key findings include:

Replacement with N-methyl (yielding N-methylbenzimidazolones): This modification generally led to a decrease in affinity for the σ1 receptor, thereby increasing selectivity for the σ2 receptor. nih.gov

Replacement with Sulfur (yielding benzothiazolones): This bioisosteric change resulted in high affinity at both σ1 and σ2 subtypes, which consequently lowered the subtype selectivity. nih.gov

These results underscore how subtle changes to the core heterocycle can fine-tune receptor affinity and selectivity profiles. Bioisosteric replacement can significantly alter properties like electron density distribution, chemical reactivity, and the ability to form hydrogen bonds, all of which impact biological activity and selectivity for molecular targets. nih.gov For example, the replacement of a carbon atom with a sulfur atom in a different heterocyclic system was shown to decrease the calculated affinity toward the COX-1 enzyme. nih.gov Similarly, modifying the benzoxazolone core affects how the molecule interacts with its specific biological targets.

Ring System Modifications and Bioisosteric Substitutions

The biological activity of benzoxazolone derivatives is highly sensitive to modifications of its core heterocyclic ring system and the application of bioisosterism. Bioisosteres are functional groups or molecules that have similar physical or chemical properties, which produce broadly similar biological effects.

The 2(3H)-benzoxazolone nucleus itself is frequently employed as a bioisosteric replacement for less stable chemical moieties, such as phenols or catechols. ucl.ac.beresearchgate.net Phenols and catechols are susceptible to metabolic oxidation, which can lead to poor pharmacokinetic profiles or the formation of toxic byproducts. ucl.ac.be The benzoxazolone ring mimics the key electronic and hydrogen-bonding features of these groups but offers greater metabolic stability, making it a valuable component in drug design. ucl.ac.benih.gov

Further modifications involve altering the core scaffold itself. The replacement of the oxygen atom in the oxazolone (B7731731) ring with other heteroatoms is a common strategy to modulate activity. These bioisosteric replacements can alter the electronic distribution, geometry, and binding properties of the molecule.

| Original Scaffold | Bioisosteric Replacement | Key Structural Change | Potential Impact on Activity |

| 2(3H)-Benzoxazolone | 2(3H)-Benzothiazolinone | Oxygen replaced by Sulfur | Alters hydrogen bonding capacity and lipophilicity. ucl.ac.beresearchgate.net |

| 2(3H)-Benzoxazolone | 2-Oxindole | Oxygen replaced by Methylene (CH₂) | Changes ring planarity and electronic properties. ucl.ac.be |

| 2(3H)-Benzoxazolone | Benzimidazol-2-one | Oxygen replaced by Nitrogen (NH) | Introduces an additional hydrogen bond donor. ucl.ac.be |

Substitutions on the benzene (B151609) portion of the scaffold, such as the ethyl group at the 6-position, also play a critical role. The nature of the substituent at this position—whether it is electron-donating or electron-withdrawing, its size, and its lipophilicity—can significantly influence the molecule's interaction with its biological target. For instance, studies on 6-substituted derivatives have shown that modifications at this site can tune the compound's pharmacological profile. The introduction of groups like acetyl or halogens at the 6-position has been explored to enhance specific activities, such as herbicidal or fungicidal action. researchgate.nete3s-conferences.org The 6-ethyl group, being a small, lipophilic, and electron-donating group, would be expected to influence the molecule's binding affinity and membrane permeability.

Impact on Scaffolding Properties and Biological Mimicry

The utility of the 2(3H)-benzoxazolone framework, including 6-ethyl substituted variants, is deeply rooted in its properties as a molecular scaffold and its capacity for biological mimicry.

The concept of biological mimicry is central to the broad-spectrum activity of benzoxazolone derivatives. ucl.ac.beresearchgate.net As previously mentioned, the core structure is an effective mimic of phenol and catechol groups, which are present in many endogenous molecules and drug compounds. ucl.ac.benih.gov This allows benzoxazolone-based molecules to compete for and bind to receptors or enzymes that normally interact with phenolic or catecholic ligands. For example, their ability to mimic these moieties has been exploited to develop ligands for dopaminergic and serotoninergic receptors. ucl.ac.benih.govresearchgate.net The specific substitution pattern on the scaffold, including the presence of a 6-ethyl group, helps to fine-tune this mimicry, potentially conferring selectivity for one type of receptor over another.

Research Applications and Future Directions for 2 3h Benzoxazolone, 6 Ethyl Based Compounds

Application in Chemical Probe Development for Biological Systems

Chemical probes are essential tools for dissecting complex biological systems. The inherent drug-like properties of the benzoxazolone scaffold make it an attractive starting point for the development of such probes. nih.govnih.gov Derivatives of 2(3H)-benzoxazolone have been successfully developed as potent and selective ligands for a variety of biological targets. nih.govmdpi.com

Design of Selective Modulators for Specific Receptors/Enzymes

The 2(3H)-benzoxazolone framework has proven to be a versatile template for designing selective modulators of various receptors and enzymes. nih.govmdpi.com By strategically modifying the core structure, researchers have been able to achieve high affinity and selectivity for specific biological targets.

For instance, derivatives of the related 6-acyl-2(3H)-benzoxazolone have been synthesized and evaluated for their biological activities. nih.govneu.edu.tr It is plausible that the 6-ethyl substituent of 2(3H)-Benzoxazolone, 6-ethyl- could play a crucial role in modulating the selectivity and potency of such compounds. The ethyl group, being a small, lipophilic moiety, can influence the binding of the molecule to the target protein's hydrophobic pockets, thereby fine-tuning its pharmacological profile.

Table 1: Examples of Receptor/Enzyme Modulation by Benzoxazolone Scaffolds

| Receptor/Enzyme Target | Type of Modulation | Reference |

| Soluble Epoxide Hydrolase (sEH) | Inhibition | acs.org |

| Acid Ceramidase | Inhibition | nih.gov |

| Cyclooxygenase (COX) | Inhibition | researchgate.net |

Use as Tools for Unraveling Biological Pathways

Due to their potential for selective target engagement, 2(3H)-benzoxazolone derivatives, including the 6-ethyl variant, could serve as valuable chemical probes to elucidate complex biological pathways. By selectively inhibiting or activating a specific protein, these compounds can help researchers understand the protein's function in a particular signaling cascade or disease process.

The development of fluorescently labeled or biotinylated versions of 6-ethyl-2(3H)-benzoxazolone would further enhance their utility as research tools, enabling visualization of the target protein within cells or facilitating its isolation for further characterization. nih.gov

Advanced Synthetic Strategies for Complex Benzoxazolone Architectures

The synthesis of diverse libraries of benzoxazolone derivatives is crucial for exploring their full therapeutic potential. Modern synthetic methodologies offer powerful tools to achieve this goal with high efficiency and precision.

While specific synthetic routes for 2(3H)-Benzoxazolone, 6-ethyl- are not extensively documented, its synthesis can be envisioned through established methods for 6-substituted benzoxazolones. A common approach involves the cyclization of a corresponding 2-aminophenol (B121084) derivative. wikipedia.org In this case, the synthesis would likely start from 4-ethyl-2-aminophenol.

Development of Asymmetric Synthesis Methodologies

Many biological targets are chiral, and thus the different enantiomers of a chiral drug can exhibit vastly different pharmacological activities. The development of asymmetric synthetic methods to produce enantiomerically pure 6-substituted-2(3H)-benzoxazolones is therefore of high importance.

While specific asymmetric methods for 6-ethyl-2(3H)-benzoxazolone are not reported, several general strategies for the asymmetric synthesis of chiral heterocycles could be adapted. rsc.org These include the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. springerprofessional.de For instance, a chiral phosphoric acid catalyst could potentially be employed in a key bond-forming step to induce enantioselectivity.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry and automated synthesis platforms are revolutionizing the way chemical synthesis is performed, enabling rapid, efficient, and safe production of chemical compounds. merckmillipore.comresearchgate.netresearchgate.netnih.govdurham.ac.uk These technologies are particularly well-suited for the synthesis of compound libraries based on a common scaffold like 2(3H)-benzoxazolone.

A continuous flow process for the synthesis of benzoxazolone derivatives could involve the sequential introduction of reagents into a microreactor system, allowing for precise control over reaction conditions and minimizing the handling of hazardous intermediates. springerprofessional.dersc.orgresearchgate.netuq.edu.au Automated synthesis platforms could be programmed to generate a library of 6-alkyl-2(3H)-benzoxazolones, including the 6-ethyl derivative, by systematically varying the starting materials and reaction parameters. merckmillipore.comresearchgate.netresearchgate.net

Table 2: Comparison of Batch vs. Flow Synthesis for Heterocyclic Compounds

| Feature | Batch Synthesis | Flow Synthesis |

| Scalability | Often challenging | Readily scalable |

| Safety | Handling of large quantities of hazardous materials | Improved safety due to small reaction volumes |

| Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and mixing |

| Efficiency | Can be time-consuming with multiple work-up steps | Higher efficiency and throughput |

Interdisciplinary Research Directions and Emerging Opportunities

The versatile nature of the 2(3H)-benzoxazolone scaffold opens up numerous avenues for interdisciplinary research. The convergence of chemistry, biology, and materials science could lead to the development of novel applications for 6-ethyl-2(3H)-benzoxazolone and its derivatives.

For example, these compounds could be incorporated into novel biomaterials to impart specific biological activities. Their potential as fluorescent probes could be harnessed in the development of advanced imaging agents for diagnostic purposes. Furthermore, the exploration of their interactions with a wider range of biological targets could uncover new therapeutic opportunities for a variety of diseases. The continued development of innovative synthetic methods will undoubtedly accelerate the exploration of these exciting new frontiers. rsc.org

Integration with Systems Biology and Network Pharmacology Approaches

The exploration of 2(3H)-Benzoxazolone, 6-ethyl- and related compounds can be significantly enhanced through the integration of systems biology and network pharmacology. These computational approaches move beyond the traditional "one-target, one-drug" model, offering a holistic view of how a compound interacts with complex biological systems. benthamscience.commssm.eduresearchgate.net Systems biology aims to understand the operation of complex biological networks, while network pharmacology analyzes the effect of drugs on these networks, providing insights into mechanisms of action, polypharmacology, and potential side effects.

For a derivative like 2(3H)-Benzoxazolone, 6-ethyl-, whose specific biological targets are not yet fully elucidated, network pharmacology serves as a powerful predictive tool. The 2(3H)-benzoxazolone scaffold is known to interact with a wide array of biological targets, exhibiting anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. nih.govresearchgate.netmdpi.comresearchgate.net By constructing compound-target-pathway networks, researchers can predict the potential targets of the 6-ethyl derivative based on structural similarity to other active compounds. This approach can illuminate which cellular pathways are most likely to be modulated, guiding experimental validation and accelerating the discovery of its therapeutic potential.

A systems biology approach would involve integrating large-scale 'omics' data (genomics, proteomics, metabolomics) from cells or tissues treated with 2(3H)-Benzoxazolone, 6-ethyl- to generate a comprehensive picture of its biological impact. researchgate.net This can help in identifying biomarkers for efficacy, understanding mechanisms of drug resistance, and repositioning the compound for new therapeutic indications. For instance, by analyzing the global protein expression changes in a cancer cell line after treatment, researchers could uncover novel anti-tumor mechanisms beyond previously known targets for the benzoxazolone class.

The table below illustrates a conceptual framework for how network pharmacology could be applied to study 2(3H)-Benzoxazolone, 6-ethyl-.

| Analysis Stage | Methodology | Objective | Potential Outcome |

|---|---|---|---|

| Target Prediction | Computational docking, pharmacophore modeling, similarity searching against databases (e.g., BindingDB). | Identify potential protein targets for the compound. | A ranked list of putative binding proteins (e.g., kinases, GPCRs, enzymes). |

| Network Construction | Integration of predicted targets with known protein-protein interaction (PPI) and metabolic pathway databases. | Build a compound-target-pathway interaction network. | Visualization of how the compound influences cellular signaling cascades (e.g., MAPK, NF-κB pathways). |

| Pathway & Disease Analysis | Enrichment analysis (e.g., GO, KEGG) on the network targets. | Link the compound's molecular interactions to biological processes and diseases. | Hypotheses on therapeutic applications (e.g., specific cancers, inflammatory disorders). |

| Experimental Validation | In vitro binding assays, enzyme inhibition assays, cell-based functional screens. | Confirm the computationally predicted interactions. | Validated mechanism of action and lead indications for further development. |

Potential in Material Science Research

While the primary research focus for the 2(3H)-benzoxazolone scaffold has been in medicinal chemistry, its core structure holds potential for applications in material science. The benzoxazole (B165842) moiety is a key component of high-performance polymers, notably polybenzoxazoles (PBOs). tcichemicals.com PBOs are a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. researchgate.net These materials are often synthesized through the thermal rearrangement of ortho-functional polyimide precursors, a process that creates the rigid and stable benzoxazole ring system. researchgate.netmonash.edu

The incorporation of the 2(3H)-benzoxazolone scaffold, or derivatives like 6-ethyl-2(3H)-benzoxazolone, into polymer chains could be explored for creating novel materials. The specific functionality of the benzoxazolone ring, including its lactam group, could be leveraged to introduce specific properties or to serve as a reactive handle for further polymer modification. Research in this area could involve designing and synthesizing monomers based on the 6-ethyl-2(3H)-benzoxazolone structure for subsequent polymerization.

Furthermore, benzoxazole compounds have been investigated for specialized applications within materials. For example, certain benzoxazole and benzothiazole (B30560) derivatives have been developed for use as authentication compounds in polymer-based articles, such as optical data storage media. google.com This suggests a potential niche for 2(3H)-benzoxazolone derivatives as functional additives, where their unique spectroscopic or physical properties could be harnessed for security or identification purposes in advanced materials. The development of poly(aryl ether)s containing pendent benzoxazole units is another area that highlights the utility of this chemical scaffold in creating processable, high-performance polymers. acs.org

Future Research Challenges and Perspectives for the 2(3H)-Benzoxazolone Scaffold

The 2(3H)-benzoxazolone core is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.gov This designation refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a rich source for the discovery of new drugs. nih.govnih.gov The diverse biological activities reported for its derivatives—including anticancer, analgesic, anti-inflammatory, antimicrobial, and neuroprotective effects—underscore its therapeutic promise. researchgate.netmdpi.comresearchgate.netacs.org However, realizing the full potential of this scaffold requires addressing several research challenges.

A primary challenge lies in the synthesis of novel derivatives. While numerous synthetic methods exist, there is a continuing need for more efficient, cost-effective, and environmentally friendly approaches. mdpi.com A significant hurdle is achieving regioselectivity, particularly in substitutions on the benzene (B151609) ring, to systematically explore the structure-activity relationship (SAR). For a compound like 2(3H)-Benzoxazolone, 6-ethyl-, a key challenge is to conduct a comprehensive SAR study by synthesizing analogs with varied substituents at other positions to optimize potency and selectivity for a specific biological target.

Another major challenge is the elucidation of the precise mechanisms of action for its varied biological effects. Many derivatives have been identified through phenotypic screening, but their exact molecular targets often remain unknown. Future research must employ modern chemical biology and systems pharmacology approaches to deconstruct their polypharmacology and identify the key targets responsible for therapeutic efficacy versus off-target effects. nih.gov

Looking forward, the perspectives for the 2(3H)-benzoxazolone scaffold are vast. The continued exploration of this scaffold for new therapeutic areas is a priority. For instance, recent studies on its role as an anti-quorum sensing agent suggest novel strategies for combating bacterial virulence and overcoming antibiotic resistance. researchgate.net There is also significant potential in agricultural science, where benzoxazole derivatives have been investigated as herbicides and insecticides. researchgate.net The development of selective ligands for challenging targets, such as the 18 kDa translocator protein (TSPO) for anxiety, highlights the scaffold's versatility. nih.gov The application of computational tools, from molecular docking to artificial intelligence, will be crucial in rationally designing the next generation of benzoxazolone-based compounds with improved "drug-like" properties and tailored biological activities.

Q & A

Q. What analytical methods are suitable for quantifying 6-substituted benzoxazolone derivatives in synthetic mixtures?

Differential pulse polarography (DPP) in a pH 3.00 Britton-Robinson buffer is an effective method for electrochemical determination, relying on the reduction of carbonyl groups. Linear detection ranges vary between 0.2–65 mg·L⁻¹ depending on substituents. This method is particularly useful for validating synthetic yields and purity in 6-acyl derivatives .

Q. How can regioselective synthesis of 5- and 6-substituted benzoxazolones be achieved?

C-acylation of 2(3H)-benzoxazolone with acetyl chloride and AlCl₃-DMF yields 6-acyl derivatives exclusively due to regioselectivity. For 5-substituted analogs, multi-step routes are required, such as cyclizing 2-aminophenol derivatives using 1,1′-carbonyldiimidazole under mild conditions .

Q. What pharmacological mechanisms underlie the anti-inflammatory activity of benzoxazolone derivatives?

These derivatives act via COX enzyme inhibition, reducing prostaglandin synthesis, similar to NSAIDs. Structural mimicry of phenol/catechol moieties enhances metabolic stability, making them privileged scaffolds for drug design .

Advanced Research Questions

Q. How do computational methods elucidate interactions between 6-ethyl-benzoxazolone derivatives and circadian clock proteins?

Molecular docking and dynamics simulations reveal that 5-substituted benzoxazolones (e.g., 5-fluoro, 5-nitro) bind to CRY1/2 proteins with affinities comparable to melatonin’s 5-methoxyindole core. MM/PBSA calculations suggest these derivatives may modulate circadian rhythms by stabilizing cryptochrome conformations .

Q. What experimental strategies address discrepancies between computational predictions and in vivo efficacy of benzoxazolones?

While simulations predict strong CRY protein binding, in vitro validation (e.g., luciferase-based clock gene assays) is critical. Additionally, pharmacokinetic profiling (e.g., metabolic stability, blood-brain barrier penetration) should complement docking studies to resolve bioavailability limitations .

Q. How does the benzoxazolone scaffold influence dual functionality in pain modulation and circadian regulation?

Structural alignment with indomethacin and melatonin suggests shared pharmacophores. For example, 6-ethyl substitution may enhance lipophilicity for CNS penetration, while the oxazolone ring provides hydrogen-bonding sites for COX and CRY protein interactions. Comparative SAR studies of 5- vs. 6-substituted derivatives are needed .

Q. What in vivo models are appropriate for testing chronotherapeutic effects of benzoxazolone derivatives?

Murine models of inflammatory pain (e.g., carrageenan-induced edema) combined with circadian locomotor monitoring can assess dual analgesic and rhythm-regulating effects. Time-dependent dosing studies (e.g., morning vs. evening administration) may reveal chronopharmacokinetic patterns .

Methodological Challenges

Q. How can synthetic yields of 6-ethyl-benzoxazolone be optimized while minimizing byproducts?

Use of PEG-400 as a green solvent in nickel-catalyzed carbonyl reductions improves efficiency. Post-synthetic purification via sublimation or column chromatography ensures ≥99.5% purity, critical for pharmacological assays .

Q. What strategies validate the metabolic stability of benzoxazolone derivatives in preclinical studies?

Microsomal stability assays (e.g., liver S9 fractions) combined with LC-MS/MS detect hydroxylation or glucuronidation at the 6-ethyl position. Structural modifications, such as fluorine substitution, can block oxidative degradation .

Q. How do structural variations at the 5- and 6-positions affect toxicity profiles?

Ames tests for mutagenicity and acute toxicity studies in rodents are essential. For example, 5-nitro derivatives may require nitroreductase susceptibility testing to mitigate genotoxic risks .

Data Contradictions and Gaps

Q. Why do some studies report benzoxazolone-clock protein interactions while others find no direct evidence?

Discrepancies arise from differences in target selection (e.g., CRY vs. CLOCK:BMAL1) and assay conditions. notes that anti-inflammatory effects may indirectly influence circadian rhythms via immune modulation, not direct protein binding .

Q. What limits the translation of benzoxazolone derivatives into clinical trials despite promising preclinical data?

Poor solubility and rapid hepatic clearance of 6-alkyl derivatives are key barriers. Prodrug strategies (e.g., carboxamide derivatization) or nanoparticle formulations could enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.